(3S)-3-fluorobutan-1-amine hydrochloride
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Overview
Description
(3S)-3-fluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClFN It is a fluorinated amine derivative, which means it contains a fluorine atom attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluorobutan-1-amine hydrochloride typically involves the fluorination of a suitable precursor, such as butan-1-amine. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) on the precursor molecule. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to facilitate the fluorination reaction, offering advantages such as improved reaction control, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alkane derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
Scientific Research Applications
(3S)-3-fluorobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated compounds often exhibit unique bioactivities.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of (3S)-3-fluorobutan-1-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity, potentially leading to more potent and selective drugs.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-chlorobutan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(3S)-3-bromobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
(3S)-3-iodobutan-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(3S)-3-fluorobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and ability to form strong bonds with carbon make it a valuable substituent in drug design, often leading to compounds with enhanced metabolic stability and bioactivity compared to their halogenated counterparts.
Properties
CAS No. |
2408936-88-7 |
---|---|
Molecular Formula |
C4H11ClFN |
Molecular Weight |
127.6 |
Purity |
95 |
Origin of Product |
United States |
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